molecular formula C16H19NO4S2 B4266053 isopropyl 4,5-dimethyl-2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate

isopropyl 4,5-dimethyl-2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate

Cat. No.: B4266053
M. Wt: 353.5 g/mol
InChI Key: NPNCEDHLLATKLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 4,5-dimethyl-2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 4,5-dimethyl-2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenylsulfonyl group: This step involves the sulfonylation of the thiophene ring using phenylsulfonyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid group with isopropyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4,5-dimethyl-2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

Isopropyl 4,5-dimethyl-2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity, stability, and reactivity.

Mechanism of Action

The mechanism of action of isopropyl 4,5-dimethyl-2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl 4,5-dimethyl-2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate: This compound is unique due to its specific substitution pattern and functional groups.

    Thiophene derivatives: Other thiophene derivatives with different substituents can have similar chemical properties but may differ in their biological activity and applications.

    Phenylsulfonyl compounds: Compounds with the phenylsulfonyl group can have similar reactivity but may differ in their overall structure and function.

Uniqueness

This compound is unique due to its combination of a thiophene ring, phenylsulfonyl group, and isopropyl ester. This specific structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

propan-2-yl 2-(benzenesulfonamido)-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S2/c1-10(2)21-16(18)14-11(3)12(4)22-15(14)17-23(19,20)13-8-6-5-7-9-13/h5-10,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNCEDHLLATKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)NS(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
isopropyl 4,5-dimethyl-2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
isopropyl 4,5-dimethyl-2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate
Reactant of Route 3
Reactant of Route 3
isopropyl 4,5-dimethyl-2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate
Reactant of Route 4
Reactant of Route 4
isopropyl 4,5-dimethyl-2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate
Reactant of Route 5
Reactant of Route 5
isopropyl 4,5-dimethyl-2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate
Reactant of Route 6
Reactant of Route 6
isopropyl 4,5-dimethyl-2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.